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Executive Summary
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in various

malignancies, particularly urothelial carcinoma, and is also implicated in skeletal dysplasias

such as achondroplasia. Gain-of-function mutations in FGFR3 lead to constitutive activation of

its tyrosine kinase domain, promoting aberrant downstream signaling and driving disease

pathogenesis. TYRA-300 is an investigational, orally bioavailable, selective inhibitor of FGFR3

designed to potently and specifically target both wild-type and mutated forms of the receptor,

including those with acquired resistance mutations. This technical guide provides a

comprehensive overview of the preclinical and clinical data supporting TYRA-300 as a

promising therapeutic agent, with a focus on its mechanism of action, activity against FGFR3

gain-of-function mutations, and the methodologies of key evaluative experiments.

Introduction: The Role of FGFR3 in Disease
The FGFR family of receptor tyrosine kinases, comprising four members (FGFR1-4), plays a

crucial role in embryonic development, tissue homeostasis, and angiogenesis.[1] Ligand

binding to the extracellular domain of FGFRs induces receptor dimerization and

transphosphorylation of the intracellular kinase domains, initiating a cascade of downstream

signaling pathways.[2]
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Gain-of-function mutations in the FGFR3 gene are frequently observed in non-muscle invasive

bladder cancer (NMIBC), occurring in up to 80% of cases, and are also present in 15-20% of

muscle-invasive and metastatic urothelial carcinoma (mUC).[3] These mutations, such as the

common S249C substitution, lead to ligand-independent receptor activation and constitutive

signaling.[4] In skeletal dysplasias like achondroplasia, a specific germline mutation (G380R) in

FGFR3 results in impaired chondrocyte proliferation and differentiation.[3]

TYRA-300: A Selective FGFR3 Inhibitor
TYRA-300 was developed as a potent and selective small-molecule inhibitor of FGFR3. Its

design aims to minimize off-target toxicities associated with pan-FGFR inhibitors by

demonstrating high selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and

FGFR4).[5] Furthermore, TYRA-300 is designed to be effective against acquired resistance

mutations, such as the "gatekeeper" mutations (e.g., V555M/L), that can emerge during

treatment with other FGFR inhibitors.

Preclinical Activity of TYRA-300
In Vitro Potency and Selectivity
TYRA-300 has demonstrated potent inhibitory activity against wild-type FGFR3 and various

activating mutations in enzymatic and cell-based assays.
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Target Assay Type IC50 (nM) Comparator
Comparator
IC50 (nM)

FGFR3 (WT) Enzymatic - Erdafitinib -

Futibatinib -

Pemigatinib -

FGFR3 (V555M) Enzymatic - Erdafitinib >1000

Futibatinib -

Pemigatinib >1000

FGFR3 (V555L) Enzymatic - Erdafitinib -

Futibatinib -

Pemigatinib -

Ba/F3-FGFR3 Cellular Viability 11 - -

Data compiled from publicly available investor presentations and publications.[6]

In Vivo Efficacy in Xenograft Models
The anti-tumor activity of TYRA-300 was evaluated in a xenograft model using the UM-UC-14

human bladder cancer cell line, which harbors an activating FGFR3-S249C mutation.

Treatment Group Dosing Schedule
Tumor Growth
Inhibition (TGI) (%)

Regression (%)

TYRA-300 9 mg/kg BID 90 34

TYRA-300 18 mg/kg QD 96 75

Erdafitinib 12.5 mg/kg BID 91 41

Data from a study presented by Tyra Biosciences.[4]

Clinical Development of TYRA-300
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TYRA-300 is currently being investigated in clinical trials for the treatment of patients with

advanced solid tumors harboring FGFR3 alterations.

SURF301: A Phase 1/2 Study in Advanced Solid Tumors
The SURF301 trial (NCT05544552) is a multicenter, open-label study evaluating the safety,

tolerability, and preliminary anti-tumor activity of TYRA-300 in patients with advanced urothelial

carcinoma and other solid tumors with activating FGFR3 alterations.[7]

Preliminary Efficacy Data in Metastatic Urothelial Carcinoma (mUC):

Dose Level (QD) Number of Patients
Partial Response
(PR) Rate (%)

Disease Control
Rate (DCR) (%)

≥ 90 mg 11 54.5 100

90 mg 10 50 100

120 mg 1 100 100

Interim data as of August 15, 2024.[4]

SURF302: A Phase 2 Study in Non-Muscle Invasive
Bladder Cancer (NMIBC)
The SURF302 trial (NCT06995677) is an open-label Phase 2 study evaluating the efficacy and

safety of TYRA-300 in participants with FGFR3-altered, low-grade, intermediate-risk NMIBC.[8]

The primary endpoint of the study is the complete response rate at three months.[4]

Signaling Pathways and Experimental Workflows
FGFR3 Signaling Pathway
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Caption: Simplified FGFR3 signaling pathway and the inhibitory action of TYRA-300.
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Experimental Workflow: In Vitro Kinase Assay
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Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Methodologies
In Vitro Kinase Inhibition Assay (Radiometric)
The enzymatic potency of TYRA-300 against FGFR3 was determined using a radiometric

assay, such as the HotSpot™ kinase assay platform.

Reaction Buffer: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1

mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, and 2 mM DTT is prepared.

Reaction Setup: The substrate and any necessary cofactors are added to the reaction buffer.

The FGFR3 enzyme is then introduced.

Compound Addition: TYRA-300, dissolved in 100% DMSO, is delivered to the kinase

reaction mixture.

Incubation: The mixture is incubated for 20 minutes at room temperature to allow for

compound binding to the enzyme.

Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.

Reaction Quenching and Detection: After a 2-hour incubation at room temperature, the

reaction is stopped, and the kinase activity is detected using the P81 filter-binding method,

which captures the radiolabeled phosphorylated substrate.

Data Analysis: The amount of radioactivity is quantified to determine the percent inhibition at

various concentrations of TYRA-300, and the IC50 value is calculated.

Cell-Based Proliferation Assay
The effect of TYRA-300 on the proliferation of cells harboring FGFR3 alterations is assessed

using a cell viability assay.

Cell Lines: Ba/F3 cells engineered to express specific FGFR3 constructs (wild-type or

mutant) are commonly used. Human bladder cancer cell lines with endogenous FGFR3

mutations (e.g., UM-UC-14 with S249C) are also employed.
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Cell Culture: Cells are maintained in appropriate culture media and conditions.

Assay Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of

TYRA-300 or vehicle control (DMSO).

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

Viability Measurement: Cell viability is measured using a commercially available reagent

such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active

cells.

Data Analysis: Luminescence is measured, and the results are used to generate dose-

response curves and calculate IC50 values.

In Vivo Xenograft Model
The anti-tumor efficacy of TYRA-300 is evaluated in vivo using a xenograft mouse model.

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

Cell Line: The UM-UC-14 human bladder cancer cell line, which has an activating FGFR3

S249C mutation, is commonly used.

Tumor Implantation: UM-UC-14 cells are implanted subcutaneously into the flanks of the

mice.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups

and dosed orally with TYRA-300, a comparator drug (e.g., erdafitinib), or vehicle control.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size. Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in

the treated groups to the control group.

Conclusion
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TYRA-300 is a potent and selective FGFR3 inhibitor with a promising preclinical and clinical

profile. Its high selectivity for FGFR3 and its activity against clinically relevant gain-of-function

and resistance mutations position it as a potentially best-in-class therapeutic for patients with

FGFR3-driven cancers and skeletal dysplasias. The ongoing clinical trials will further elucidate

the safety and efficacy of TYRA-300 and its potential to address the unmet medical needs in

these patient populations. The experimental methodologies outlined in this guide provide a

framework for the continued investigation and characterization of this and other targeted

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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